molecular formula C18H15N3OS2 B15038410 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide

Cat. No.: B15038410
M. Wt: 353.5 g/mol
InChI Key: BJLMZZTXIJCKAC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide is a useful research compound. Its molecular formula is C18H15N3OS2 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
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Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide, also known by its CAS number 311332-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Formula: C16H11N3OS2
Molecular Weight: 325.41 g/mol
IUPAC Name: this compound
Structure: The compound features a benzothiazole ring, a sulfanyl group, and a cyanophenyl moiety, which contribute to its biological activity.

Antitumor Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor properties. In a study evaluating various benzothiazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358), compounds similar to this compound showed promising results in inhibiting cell proliferation.

CompoundIC50 (μM)Cell Line
Compound A6.26 ± 0.33HCC827
Compound B6.48 ± 0.11NCI-H358
Doxorubicin1.31 ± 0.11A549

The study demonstrated that the compound's efficacy was higher in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, suggesting that the compound's penetration into tumor spheroids may be limited in more complex environments .

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties. A broth microdilution method was employed to test its effectiveness against Gram-positive and Gram-negative bacteria as well as eukaryotic organisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Saccharomyces cerevisiae50 μg/mL

These results indicate that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus, which could be explored for therapeutic applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • DNA Interaction : The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : The sulfanyl group may form covalent bonds with target enzymes or proteins, inhibiting their function.
  • Receptor Modulation : The cyanophenyl group enhances binding affinity to specific receptors involved in cellular signaling pathways.

Case Study 1: Antitumor Efficacy

A recent study published in Pharmaceutical Research evaluated the antitumor efficacy of various benzothiazole derivatives including our compound of interest. The results showed that compounds with similar structures significantly inhibited cell growth in vitro and demonstrated lower toxicity towards normal fibroblast cells compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The findings revealed that certain derivatives exhibited potent antibacterial activity with MIC values comparable to conventional antibiotics, suggesting potential for development as new antimicrobial agents.

Properties

Molecular Formula

C18H15N3OS2

Molecular Weight

353.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-cyanophenyl)butanamide

InChI

InChI=1S/C18H15N3OS2/c1-2-15(17(22)20-13-8-4-3-7-12(13)11-19)23-18-21-14-9-5-6-10-16(14)24-18/h3-10,15H,2H2,1H3,(H,20,22)

InChI Key

BJLMZZTXIJCKAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C#N)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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